molecular formula C8H8N2O B8699269 7-Ethynyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

7-Ethynyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No. B8699269
M. Wt: 148.16 g/mol
InChI Key: OMZUOIKLOAZGAC-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

To a solution of ethynylmagnesium bromide (0.5M in THF, 14.6 mL, 7.3 mmol) at 0° C. was added 5H,6H-pyrrolo[1,2-a]imidazol-7-one (900 mg, 4.86 mmol) in THF (10 mL) slowly. The reaction mixture was allowed to warm to RT and stirred for 1 hr. The reaction mixture was quenched with saturated aqueous NH4Cl solution (10 mL) and the organics were removed in vacuo. The product was extracted into EtOAc (10 mL×2) and the combined organics were dried (Na2SO4), filtered and concentrated in vacuo. Purification by column chromatography (Biotage), eluting with 3-10% methanol in DCM afforded the title product; 1H NMR (500 MHz, CDCl3) delta 2.55 (1H, s), 2.96 (1H, ddd, J=13.24, 7.57, 4.26 Hz), 3.03-3.12 (1H, m), 3.16-3.22 (1H, m), 4.01 (1H, ddd, J=10.56, 8.12, 4.33 Hz), 4.15 (1H, ddd, J=10.52, 7.29, 6.62 Hz), 6.84 (1H, d, J=1.10 Hz), 7.11 (1H, d, J=0.79 Hz); LC-MS: m/z=+136.9 (M+H)+.
Name
ethynylmagnesium bromide
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Br)#[CH:2].[N:5]1[CH:9]=[CH:8][N:7]2[CH2:10][CH2:11][C:12](=[O:13])[C:6]=12>C1COCC1>[C:1]([C:12]1([OH:13])[C:6]2=[N:5][CH:9]=[CH:8][N:7]2[CH2:10][CH2:11]1)#[CH:2]

Inputs

Step One
Name
ethynylmagnesium bromide
Quantity
14.6 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
900 mg
Type
reactant
Smiles
N1=C2N(C=C1)CCC2=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous NH4Cl solution (10 mL)
CUSTOM
Type
CUSTOM
Details
the organics were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into EtOAc (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (Biotage)
WASH
Type
WASH
Details
eluting with 3-10% methanol in DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1(CCN2C1=NC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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